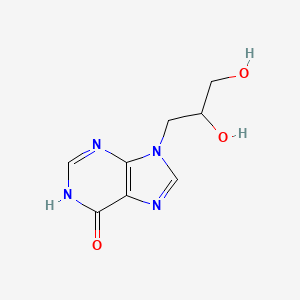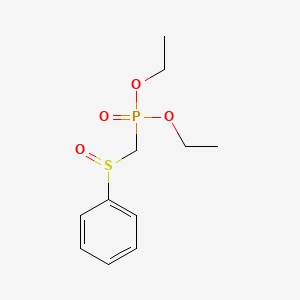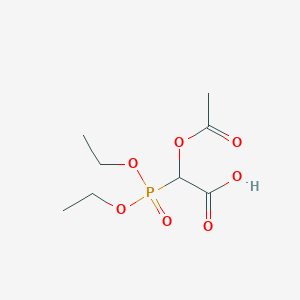
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid is an organic compound with the chemical formula C10H19O7P. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an acetoxy group and a diethoxyphosphoryl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
The synthesis of 2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid can be achieved through several methods. One common method involves the reaction of diethyl phosphite with ethyl bromoacetate in the presence of a base, followed by acetylation of the resulting product. The reaction conditions typically include:
Reactants: Diethyl phosphite and ethyl bromoacetate.
Base: Sodium hydride or potassium carbonate.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Room temperature to 50°C.
Acetylation: Acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce acetic acid and diethyl phosphoric acid.
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding phosphonic acids.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base or catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid can be compared with similar compounds such as:
Diethylphosphonoacetic Acid: Similar in structure but lacks the acetoxy group, making it less reactive in certain substitution reactions.
Ethyl 2-Acetoxy-2-(diethoxyphosphoryl)acetate: An ester derivative with similar reactivity but different physical properties.
Diethylphosphonoethanoic Acid: Another related compound with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of acetoxy and diethoxyphosphoryl groups, which confer distinct reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C8H15O7P |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-acetyloxy-2-diethoxyphosphorylacetic acid |
InChI |
InChI=1S/C8H15O7P/c1-4-13-16(12,14-5-2)8(7(10)11)15-6(3)9/h8H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
QAFXGVGAIBHDPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(=O)O)OC(=O)C)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
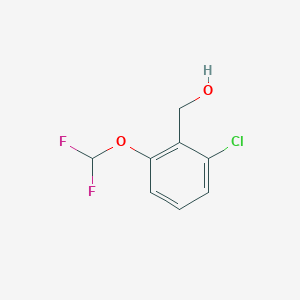

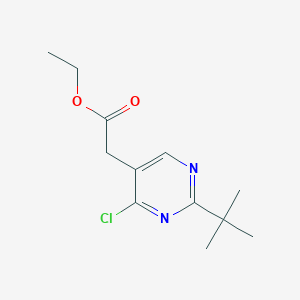

![tetrahydro-1H-Pyrrolo[1,2-b]pyrazol-2(3H)-one](/img/structure/B8604696.png)
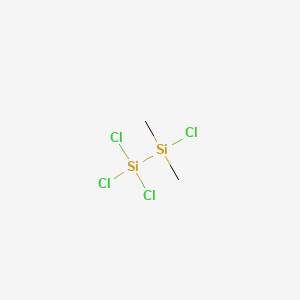
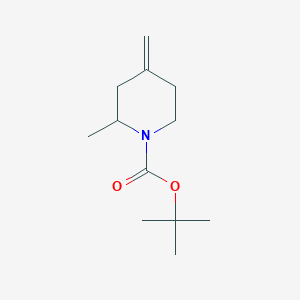
![2',3'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B8604717.png)
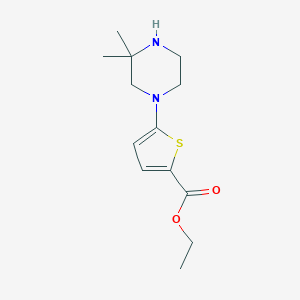
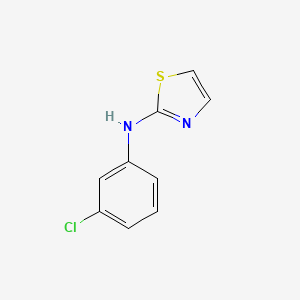

![Methyl 2-methyl-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B8604743.png)
